

Physicochemical Properties of Phenylalanylllysine: A Technical Guide

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Compound of Interest

Compound Name: Phenylalanylllysine

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This technical guide provides a comprehensive overview of the core physicochemical properties of the dipeptide **Phenylalanylllysine** (Phe-Lys). Intended for researchers, scientists, and professionals in drug development, this document details the fundamental characteristics of **Phenylalanylllysine**, outlines experimental protocols for their determination, and presents visual workflows for these methodologies.

Core Physicochemical Data

The fundamental physicochemical properties of **Phenylalanylllysine** are summarized in the table below. These values are primarily computed and sourced from publicly available chemical databases. Experimental data for properties such as the isoelectric point, aqueous solubility, and stability are not readily available in the cited literature and would require specific laboratory determination.

Property	Value	Source
Molecular Formula	C ₁₅ H ₂₃ N ₃ O ₃	PubChem[1]
Molecular Weight	293.36 g/mol	PubChem[1]
IUPAC Name	(2S)-6-amino-2-[[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoic acid	PubChem[1]
Canonical SMILES	C1=CC=C(C=C1)C--INVALID-LINK--C(=O)O">C@@HN	PubChem[1]
Calculated LogP	-2.7	PubChem[1]
Hydrogen Bond Donors	4	PubChem[1]
Hydrogen Bond Acceptors	4	PubChem[1]
Physical Description	Solid (Predicted)	PubChem[1]
Isoelectric Point (pI)	Theoretical calculation required; experimental data not found.	
Aqueous Solubility	Experimental determination required.	
Stability	Experimental determination required.	

Structure

Phenylalanylllysine is a dipeptide formed from the formal condensation of the carboxy group of L-phenylalanine with the α-amino group of L-lysine.[1]

Chemical Structure of **Phenylalanylllysine**:

Caption: 2D structure of **Phenylalanylllysine**.

Experimental Protocols

Detailed methodologies for determining key physicochemical properties of **Phenylalanyllysine** are provided below. These are generalized protocols and may require optimization for this specific dipeptide.

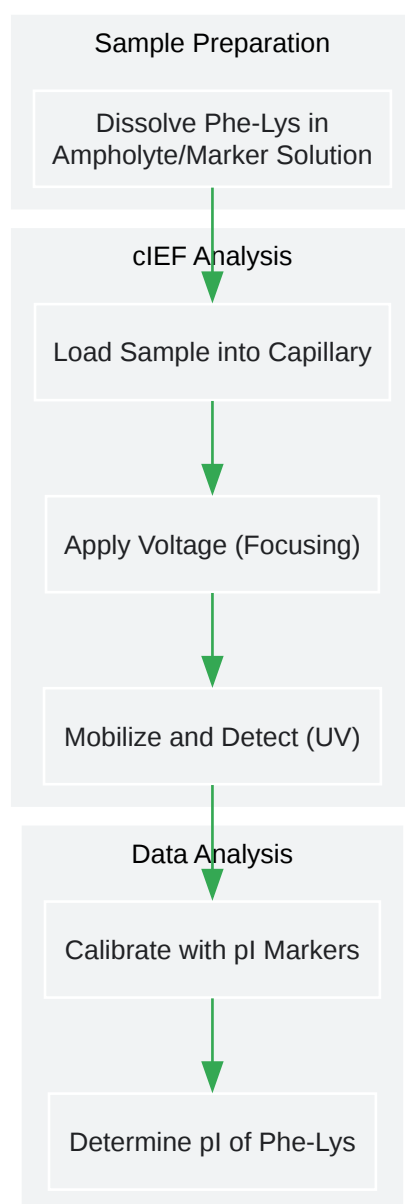
Determination of Isoelectric Point (pI) by Capillary Isoelectric Focusing (cIEF)

The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge.^[2] Capillary Isoelectric Focusing (cIEF) is a high-resolution technique for the determination of a peptide's pI.^{[3][4]}

Methodology:

- Sample Preparation:
 - Dissolve lyophilized **Phenylalanyllysine** in a solution containing carrier ampholytes, pI markers, and stabilizers.
 - The final concentration of the peptide should typically be in the range of 0.1-2 mg/mL.^[4]
 - The sample is prepared in a buffer compatible with cIEF.^[4]
- Capillary Electrophoresis System Setup:
 - Use a coated capillary to reduce electroosmotic flow and improve reproducibility.^[4]
 - The capillary is filled with the sample mixture.
 - The anode is immersed in an acidic solution (anolyte, e.g., phosphoric acid) and the cathode in a basic solution (catholyte, e.g., sodium hydroxide).
- Focusing:
 - Apply a high voltage across the capillary.
 - The carrier ampholytes form a pH gradient within the capillary.

- **Phenylalanylylsine** will migrate through the pH gradient until it reaches the pH that corresponds to its pI, at which point it has no net charge and stops migrating.
- Mobilization and Detection:
 - After focusing, the focused zones are mobilized past a detector (e.g., UV absorbance at 214 or 280 nm) by applying pressure or a chemical mobilizer.
 - The pI of **Phenylalanylylsine** is determined by comparing its migration time to that of the co-injected pI markers with known isoelectric points.[5]



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Caption: Workflow for pI determination by cIEF.

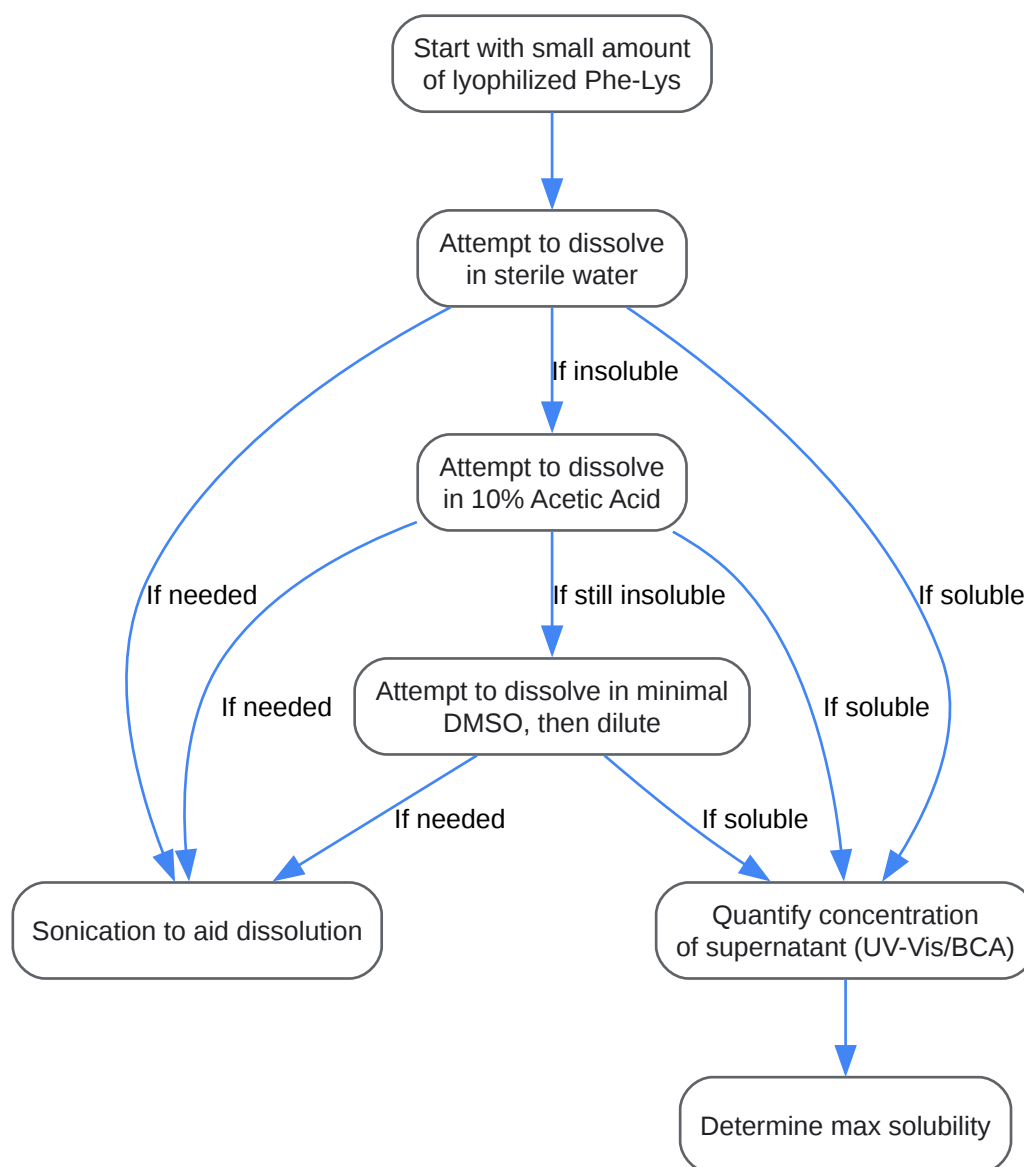
Quantitative Solubility Assessment

The solubility of a peptide is highly dependent on its amino acid composition, sequence, and the pH and ionic strength of the solvent. A systematic approach is required to determine the optimal solubilization conditions.

Methodology:

- Charge Calculation:
 - Determine the theoretical net charge of **Phenylalanyllysine** at neutral pH. Phenylalanine is neutral, while lysine has a basic side chain. The N-terminus is basic and the C-terminus is acidic.
 - Assign a value of +1 to each basic residue (Lysine, N-terminus) and -1 to each acidic residue (C-terminus).[1]
 - **Phenylalanyllysine** has a net positive charge at neutral pH and is considered a basic peptide.
- Solvent Screening:
 - Begin by attempting to dissolve a small, accurately weighed amount of lyophilized **Phenylalanyllysine** (e.g., 1 mg) in a defined volume of sterile, distilled water (e.g., 1 mL to target a 1 mg/mL concentration).[6]
 - If insoluble in water, due to its basic nature, attempt dissolution in an acidic solution, such as 10% acetic acid.[7]
 - For highly hydrophobic peptides, a small amount of an organic solvent like DMSO can be used initially, followed by dilution with the desired aqueous buffer.[8]
 - Sonication can be used to aid dissolution.[1]

- Quantitative Determination:
 - Prepare a series of peptide solutions at different concentrations in the chosen optimal solvent.
 - Centrifuge the solutions at high speed (e.g., 10,000 x g) to pellet any undissolved peptide.
 - Carefully remove the supernatant and measure the peptide concentration using a suitable method, such as UV-Vis spectrophotometry at 280 nm (if the peptide contains Trp or Tyr) or 214 nm (for the peptide bond), or by a colorimetric assay (e.g., BCA assay).
 - The highest concentration at which the peptide remains in a clear solution is determined as its solubility under those conditions.



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Caption: Experimental workflow for peptide solubility testing.

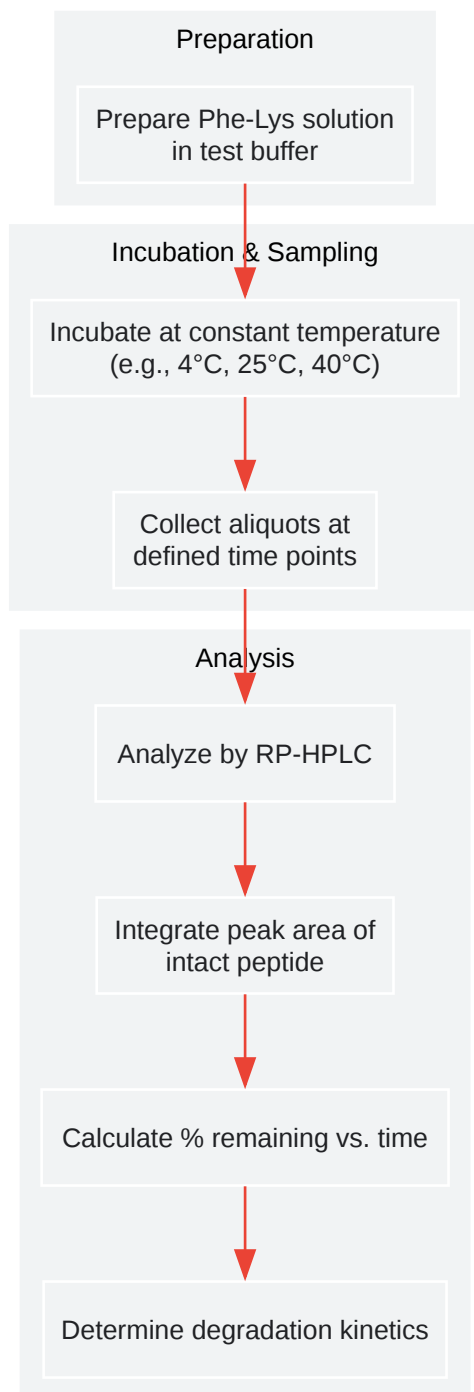
Stability Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The chemical stability of **Phenylalanyllysine** in a given formulation is critical for its shelf-life and efficacy. A stability-indicating RP-HPLC method can be used to monitor the degradation of the peptide over time.

Methodology:

- Method Development:
 - Develop an RP-HPLC method capable of separating intact **Phenylalanylllysine** from potential degradation products.
 - A C18 column is typically used for peptide separations.
 - The mobile phase usually consists of a gradient of water and acetonitrile (ACN), with an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1% TFA) to improve peak shape.^[9]
 - Detection is typically performed at 210-220 nm.^[10]
- Forced Degradation Study:
 - Subject **Phenylalanylllysine** solutions to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic stress) to generate degradation products.
 - Analyze the stressed samples by the developed HPLC method to ensure that the degradation products are resolved from the parent peak, thus confirming the method is "stability-indicating".
- Stability Study:
 - Prepare solutions of **Phenylalanylllysine** in the buffer of interest at a known concentration.
 - Incubate the solutions at various temperatures (e.g., 4°C, 25°C, 40°C).
 - At specified time points (e.g., 0, 24, 48, 72 hours, and longer for long-term stability), withdraw an aliquot of each sample.
 - Analyze the samples by the validated RP-HPLC method.
- Data Analysis:
 - Integrate the peak area of the intact **Phenylalanylllysine** at each time point.
 - Calculate the percentage of the peptide remaining at each time point relative to the initial (time zero) peak area.

- Plot the percentage of remaining peptide versus time to determine the degradation kinetics and estimate the shelf-life or half-life of the peptide under the tested conditions.



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Caption: Workflow for peptide stability assessment by RP-HPLC.

Biological Context and Signaling

Currently, there is limited information in the public domain detailing specific signaling pathways directly modulated by **Phenylalanyllysine** or its role as a signaling molecule itself. Dipeptides can be products of protein degradation or serve as precursors for other biomolecules. Further research is required to elucidate any specific biological activities or signaling roles of **Phenylalanyllysine**.

Conclusion

This technical guide has summarized the core physicochemical properties of **Phenylalanyllysine** and provided detailed, generalized protocols for their experimental determination. While calculated data offers a foundational understanding of this dipeptide, empirical validation of its isoelectric point, solubility, and stability is crucial for its application in research and development. The provided experimental workflows offer a systematic approach for obtaining this critical data.

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